molecular formula C27H36O12 B13645083 Lyoniside

Lyoniside

Cat. No.: B13645083
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-UHFFFAOYSA-N
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Description

Lyoniside is a naturally occurring lignan glycoside that serves as a valuable compound in scientific research. It has been isolated from plants such as Vaccinium myrtillus (bilberry) and Saraca indica . Research indicates that this compound exhibits significant biological activities. It has demonstrated potent antioxidant properties in a DPPH radical scavenging assay . Furthermore, it shows notable antifungal activity against phytopathogens like Fusarium oxysporum and Mucor hiemalis . A key area of investigation is its antileishmanial activity. Studies show that this compound acts as a poison for the unusual type IB topoisomerase (LdTopIB) of the parasite Leishmania donovani . This mechanism stabilizes the topoisomerase-DNA covalent complex, leading to DNA breaks and ultimately triggering apoptosis-like cell death in the parasite. This activity has been shown to kill the parasite both in vitro and in vivo in animal models, making it a compound of interest for tropical disease research . This compound is offered as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, validation, and Quality Control (QC) applications during drug development stages . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Distribution of Lyoniside in Biological Systems

Botanical Sources and Identification

Lyoniside (B1256259) has been documented in several plant species across different families. Its identification is typically achieved through various chromatographic and spectroscopic techniques.

Presence in Vaccinium Species (e.g., Vaccinium myrtillus, Vaccinium corymbosum)

This compound has been found in Vaccinium species, commonly known as blueberries and bilberries. It has been reported in the rhizomes and stems of Vaccinium myrtillus (bilberry). researchgate.netchemfaces.comresearchgate.netmedchemexpress.com The occurrence of this compound in bilberry was reported for the first time in a study utilizing droplet counter-current chromatography to isolate the compound from ethanol (B145695) extracts. researchgate.netchemfaces.com this compound, along with other lignans (B1203133) like nudiposide (B161734) and ssioriside, has also been identified in the roots of northern highbush blueberry (Vaccinium corymbosum), representing the first time these lignans were reported in this plant. uri.eduuri.edu While berries of Vaccinium species are well-known for their phenolic compounds, studies indicate that the leaves and stems can contain markedly higher content of certain phenolic compounds, including lignans. researchgate.netnih.govnih.gov

Occurrence in Saraca asoca

Saraca asoca (commonly known as the Ashoka tree) is another botanical source where this compound has been identified. This compound is considered one of the major phytoconstituents found in the stem bark of S. asoca. eurekaselect.com It has also been detected in the leaves and flower extracts of S. asoca. researchgate.net The bark of S. asoca is particularly noted for its medicinal value and contains various compounds, including lignin (B12514952) glycosides such as this compound and nudiposide. interscience.org.uk

Documentation in Canarium bengalense and Pourthiaea villosa var. brunnea

This compound has been documented in Canarium bengalense. researchgate.net Phytochemical investigations of the stem barks of Canarium bengalense have led to the isolation of various compounds, although the specific details regarding this compound's isolation and distribution within this plant in the provided search results are limited. researchgate.net Information regarding the occurrence of this compound in Pourthiaea villosa var. brunnea was not explicitly found in the provided search results.

Other Identified Botanical Origins (e.g., Lyonia ovalifolia var. elliptica, Betula platyphylla var. japonica, Aphanamixis, Cinnamomum osmophloeum, oakwood, Cichorium intybus L.)

This compound has been identified in several other plant sources. It is a major component found in the bark of Lyonia ovalifolia var. elliptica. scispace.com Studies on this plant, a deciduous tree found in Taiwan, China, and Japan, have isolated this compound from its wood and bark. scispace.comcapes.gov.br this compound has also been reported in Betula platyphylla var. japonica, Aphanamixis, and Cinnamomum osmophloeum. nih.gov Specifically, this compound and nudiposide have been isolated as lignan (B3055560) glycosides from the dried bark of Aphanamixis polystachya. researchgate.net In Cinnamomum osmophloeum, a native tree species in Taiwan, this compound has been identified among its chemical constituents. mdpi.com Furthermore, this compound, along with nudiposide, has been isolated from oakwood, specifically as pentosyl derivatives of lyoniresinol (B1220985). researchgate.netoeno-one.eu The presence of this compound in Cichorium intybus L. (chicory) was not found in the provided search results.

Seasonal and Organ-Specific Content Fluctuations in Plant Material

The concentration of this compound in plant material can exhibit seasonal and organ-specific variations. In Vaccinium myrtillus, seasonal fluctuations in the content of this compound in plant organs have been demonstrated. researchgate.netchemfaces.com The highest levels of this compound in bilberry rhizomes and stems were observed during the winter, followed by a subsequent decrease in the spring. researchgate.netchemfaces.com This suggests that the accumulation of this compound in these organs is influenced by seasonal changes. While the provided search results specifically mention seasonal fluctuations in Vaccinium myrtillus researchgate.netchemfaces.com, seasonal variations in secondary metabolites, including glycosides, are a known phenomenon in various medicinal plants, influenced by factors such as climate, temperature, and light. ijpsr.comresearchgate.net Organ-specific distribution is also evident, with this compound being found in rhizomes and stems of V. myrtillus researchgate.netchemfaces.com, roots of V. corymbosum uri.eduuri.edu, and bark, leaves, and flowers of S. asoca. eurekaselect.comresearchgate.netinterscience.org.uk

Interactive Data Table: Seasonal Fluctuation of this compound in Vaccinium myrtillus (Illustrative based on search results)

Plant OrganSeasonRelative this compound Content
Rhizomes and StemsWinterHigh
Rhizomes and StemsSpringDecreased

Isolation, Purification, and Analytical Characterization Methodologies for Lyoniside

Extraction Techniques from Natural Sources

Extraction is the initial step to isolate Lyoniside (B1256259) from plant materials. Various methods, ranging from conventional solvent extraction to more advanced techniques, have been applied.

Conventional Solvent Extraction (e.g., Ethanol (B145695), Methanol)

Conventional solvent extraction methods, such as maceration or reflux, using solvents like ethanol and methanol (B129727), are commonly employed for the initial extraction of this compound from plant tissues chemfaces.comtandfonline.comnih.govmedchemexpress.comthieme-connect.comwu.ac.thtci-thaijo.org. These polar solvents are effective in extracting polar compounds like lignan (B3055560) glycosides mdpi.comaocs.org.

For instance, this compound was obtained from the rhizomes and stems of Vaccinium myrtillus L. using ethanol extracts chemfaces.comresearchgate.net. Similarly, methanol extracts from the stems and leaves of Pourthiaea villosa var. brunnea have yielded this compound koreascience.krkci.go.kr. Reflux extraction with 95% ethanol has also been used to obtain this compound from the stems of Altingia chinensis nih.gov. Studies have shown that solvent choice significantly impacts the yield of extracted compounds, with polar solvents like ethanol and methanol often proving efficient for extracting phytochemicals wu.ac.thtci-thaijo.orgmdpi.com.

In one study, reflux extraction of Saraca asoca bark using a 70:30 mixture of methanol and water yielded 4.2 mg/g of this compound content tandfonline.comnih.govtandfonline.com.

Advanced Extraction Methods (e.g., Microwave-Assisted Extraction)

Advanced extraction techniques like Microwave-Assisted Extraction (MAE) have been explored to improve the efficiency and reduce the time and solvent consumption compared to conventional methods medchemexpress.comnih.govwikipedia.orgphytopharmajournal.com. MAE utilizes microwave energy to heat the solvent and plant matrix, enhancing the extraction of target compounds.

Microwave-assisted extraction has been successfully applied for the extraction of this compound from the bark of Saraca asoca. This method was found to be superior to conventional reflux extraction under identical conditions tandfonline.comnih.govtandfonline.comresearchgate.netmdpi.com.

Optimization Strategies for Extraction Efficiency (e.g., Response Surface Methodology)

To maximize the yield and efficiency of this compound extraction, optimization strategies such as Response Surface Methodology (RSM) are utilized medchemexpress.comnih.govwikipedia.orgnih.gov. RSM is a statistical technique that uses experimental design to model and optimize processes by evaluating the relationship between several explanatory variables and one or more response variables tandfonline.comtandfonline.com.

For the microwave-assisted extraction of this compound from Saraca asoca bark, RSM using a Box-Behnken design (BBD) was employed to optimize parameters such as extraction solvent ratio, material-to-solvent ratio, and extraction time tandfonline.comnih.govtandfonline.comresearchgate.net. The optimal conditions determined were a 1:30 material-to-solvent ratio with a 70:30 mixture of methanol:water for a duration of 10 minutes tandfonline.comnih.govtandfonline.comresearchgate.net. Under these optimized MAE conditions, the yield of this compound was 9.4 mg/g, significantly higher than the 4.2 mg/g obtained by reflux extraction tandfonline.comnih.govtandfonline.comresearchgate.net. Analysis of Variance (ANOVA) indicated that all three variables significantly affected the this compound content, and increased polarity of the solvent medium enhanced the yield tandfonline.comnih.govtandfonline.comresearchgate.net.

Here is a data table summarizing the comparison between optimized MAE and reflux extraction for this compound from Saraca asoca bark:

Extraction MethodSolvent Ratio (Methanol:Water)Material-to-Solvent RatioExtraction Time (min)This compound Yield (mg/g)
Optimized MAE70:301:30109.4
Conventional Reflux70:301:30104.2

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic methods are essential for separating this compound from other compounds present in the crude extract and achieving a high level of purity.

Counter-Current Chromatography (e.g., Droplet Counter-Current Chromatography)

Counter-Current Chromatography (CCC), including Droplet Counter-Current Chromatography (DCCC), is a liquid-liquid chromatography technique that separates compounds based on their partitioning between two immiscible liquid phases chemfaces.comtandfonline.comepa.goviau.iriau.irnih.govresearchgate.netwikipedia.orgaocs.orgveeprho.com. This method is particularly suitable for the preparative scale separation of polar compounds and does not use a solid support, thus avoiding irreversible adsorption iau.irresearchgate.netwikipedia.orgveeprho.com.

Droplet Counter-Current Chromatography has been successfully used for the preparative scale isolation of this compound from the ethanol extract of the rhizomes and stems of Vaccinium myrtillus L. chemfaces.comresearchgate.net. The application of DCCC allowed for the isolation of pure this compound in a single chromatographic step chemfaces.comresearchgate.net. DCCC is based on the partitioning of solutes between a continuous stream of mobile phase droplets and a surrounding stationary liquid phase iau.irnih.govresearchgate.net.

Column Chromatography Approaches

Various column chromatography approaches are also widely used for the purification of this compound. These methods utilize a stationary phase (e.g., silica (B1680970) gel, synthetic resin, Sephadex LH-20) and a mobile phase to separate compounds based on their differential affinities.

Column chromatography on highly porous synthetic resin (Diaion HP-20) followed by silica gel chromatography and preparative reversed-phase HPLC has been used to isolate this compound from the wood of Lyonia ovalifolia scispace.com. Silica gel chromatography and Sephadex LH-20 column chromatography have been employed for the isolation of this compound from the stems of Altingia chinensis and Ulmus davidiana var. japonica koreascience.krnih.gov. Purification of a methanol extract from Pourthiaea villosa var. brunnea using column chromatography also furnished this compound as a main compound koreascience.krkci.go.kr. High-performance liquid chromatography (HPLC) is frequently used for both quantitative analysis and purification of this compound tandfonline.comkoreascience.krnih.govkci.go.krtandfonline.comresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Preparative Scalenih.govtandfonline.comnih.govplantaanalytica.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and isolation of compounds on a preparative scale plantaanalytica.comthermofisher.com. Preparative HPLC aims to isolate sufficient quantities of a pure compound for further studies or applications, unlike analytical HPLC which is primarily for identification and quantification thermofisher.com.

In the context of this compound isolation, preparative HPLC has been employed to obtain pure samples. For instance, a lignan glycoside identified as this compound was obtained on a preparative scale from ethanol extracts of Vaccinium myrtillus rhizomes and stems using droplet counter-current chromatography (DCCC), a liquid-liquid partition technique that can operate under gentle conditions allowing non-destructive isolation researchgate.netresearchgate.net. While DCCC was used in this specific case to obtain a pure substance in one step, preparative HPLC is a common method for scaling up purification processes after initial extraction and fractionation gilson.com.

Optimized microwave-assisted extraction (MAE) of Saraca asoca bark, followed by analysis and quantification using HPLC coupled with UV detection (HPLC-UV), has been developed to obtain this compound efficiently nih.govtandfonline.com. The optimal MAE conditions involved a 1:30 material solvent ratio with a 70:30 mixture of methanol:water for 10 minutes, yielding a higher content of this compound compared to reflux extraction nih.govtandfonline.com. This highlights the use of HPLC not only for preparative purposes but also for analytical quantification during method development.

Preparative HPLC columns typically utilize particle sizes smaller than 5 µm to efficiently isolate high purity compounds plantaanalytica.com. Scaling up from analytical to preparative HPLC involves adjusting parameters such as flow rate, gradient slope, and injection volume, while maintaining the same mobile phase and stationary phase chemistry waters.com.

Thin Layer Chromatography (TLC) in Isolation Processesplantaanalytica.com

Thin Layer Chromatography (TLC) serves as a valuable, inexpensive supporting method in the analysis and isolation of lignans (B1203133), including this compound mdpi.com. It is frequently used for the qualitative examination of plant extracts, monitoring isolation procedures, fraction collection, and screening multiple samples mdpi.com.

In the isolation of this compound from Vaccinium myrtillus rhizomes, collected fractions from droplet counter-current chromatography (DCCC) were analyzed by TLC using a silica gel stationary phase and a mobile phase of CHCl3:MeOH:H2O (61:32:7, v/v/v) researchgate.net. This demonstrates the use of TLC to quickly assess the composition of fractions and identify those containing the target compound before pooling and further processing.

While TLC can be used for preparative purposes on a microscale, yielding small amounts of purified compounds, it has largely been replaced by more advanced methods like preparative HPLC for larger scale isolations mdpi.com. However, its utility in monitoring and guiding isolation procedures remains significant.

In a study involving the biotransformation of this compound, TLC plates were used with a solvent system of toluene:ethyl acetate:formic acid (4:3:0.4) to analyze samples nih.govtandfonline.com. The spots were visualized by scanning at 254 nm, and this compound showed an Rf value of 0.31 nih.govtandfonline.com. This illustrates the application of TLC for monitoring chemical reactions involving this compound.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Spectroscopic and spectrometric techniques are essential for the definitive elucidation of the chemical structure of this compound after its isolation and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, DEPT, HMQC, HMBC)researchgate.netnih.govchemfaces.comlcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as DEPT, HMQC, and HMBC), is a powerful tool for determining the complete structure of organic molecules like this compound emerypharma.com. Analysis of NMR spectra provides detailed information about the types of atoms present, their chemical environment, and their connectivity.

The structure of this compound has been elucidated based on ¹H and ¹³C NMR spectroscopic data koreascience.krkci.go.kr. Specifically, the NMR spectra of this compound have been compared with literature values for identification nih.govtandfonline.com. The presence of an anomeric proton signal at 4.3 ppm in the NMR spectrum is indicative of a glycoside structure nih.govtandfonline.com.

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing correlations between protons and carbons, particularly for complex molecules emerypharma.commagritek.com. HMQC typically shows correlations between carbons and the protons directly attached to them (one-bond correlations), while HMBC reveals correlations between protons and carbons separated by multiple bonds (two or three bonds) emerypharma.commagritek.com. These correlations help in assigning signals and building the molecular framework. DEPT (Distortionless Enhancement of Polarization Transfer) experiments help in determining the number of protons attached to each carbon (CH3, CH2, CH, or quaternary) emerypharma.com.

While specific detailed NMR data for this compound (like complete peak assignments and coupling constants) were not extensively provided in the search results, the consistent mention of 1D and 2D NMR analysis confirms their critical role in its structural elucidation researchgate.netresearchgate.netmdpi.comujs.edu.cnresearchgate.net. A two-stage analytical strategy for screening and identifying lignans, including this compound, involves the detection of specific lignan-related structures by 2D NMR mdpi.commdpi.com.

Mass Spectrometry (MS, HRMS) for Molecular Ion and Fragmentation Analysisnih.govnih.govchemfaces.com

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which aids in structural confirmation researchgate.net.

The mass spectrum of this compound has shown a molecular ion peak at m/z 552 (M⁺) nih.govtandfonline.comtandfonline.com. Fragmentation analysis provides characteristic fragment ions that correspond to specific parts of the molecule, further supporting the proposed structure. For this compound, a base peak at m/z 420 and other fragments at m/z 217 (33%), 205 (45%), 183 (55%), and 167 (49%) have been observed in its mass spectrum nih.govtandfonline.comtandfonline.com.

LC-MS (Liquid Chromatography-Mass Spectrometry) and HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of components based on their mass-to-charge ratio and fragmentation nih.govmdpi.commdpi.comnih.gov. HRMS provides more accurate mass measurements, which can help in determining the elemental composition of the molecular ion and fragments mdpi.comresearchgate.netresearchgate.net. Analysis of HPLC-HRMS data, particularly by scanning for precursor ions for specific fragments, is part of the strategy for identifying lignans researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysisnih.govtandfonline.comnih.govtandfonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of light in the UV and visible regions of the electromagnetic spectrum msu.edulibretexts.org. This technique is useful for detecting compounds with chromophores (groups that absorb UV or visible light) and for quantitative analysis based on the Beer-Lambert Law libretexts.org.

This compound has a UV maximum absorbance at 283 nm nih.govtandfonline.comtandfonline.com. This characteristic absorption wavelength is used for its detection and quantification, particularly in HPLC-UV analysis nih.govtandfonline.com. Quantitative analysis of this compound using HPLC with UV detection has been reported nih.govkoreascience.krtandfonline.com. The UV spectrum of this compound has been recorded by scanning from 200 to 400 nm nih.govtandfonline.comtandfonline.com.

UV-Vis spectroscopy is also used to establish the specificity of analytical methods by comparing the UV spectra of the analyte in samples and standards nih.govtandfonline.com.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmationtandfonline.com

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation rsc.org. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used for structural confirmation.

Biosynthetic Pathways and Metabolic Transformations of Lyoniside

Elucidation of Biosynthetic Precursors (e.g., Phenylpropanoid Pathway Intermediates)

The biosynthesis of lyoniside (B1256259), like all lignans (B1203133), originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of phenolic compounds from the amino acid L-phenylalanine. This pathway serves as the foundational source of the monolignol building blocks required for lignan (B3055560) assembly.

The initial steps involve the conversion of L-phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid. A series of subsequent hydroxylation, methylation, and reduction reactions, catalyzed by a suite of specific enzymes, transforms p-coumaric acid into monolignols. The primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. The aglycone of this compound, known as lyoniresinol (B1220985), is a syringyl lignan, indicating that its specific precursor is sinapyl alcohol . The core enzymatic steps leading to the formation of these essential monolignol precursors are outlined in the table below.

Table 1: Key Enzymes in the General Phenylpropanoid Pathway Leading to Monolignol Biosynthesis
EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HA cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA.
Caffeic Acid O-MethyltransferaseCOMTMethylates hydroxyl groups on the aromatic ring, a key step in forming ferulic acid and sinapic acid precursors.
Cinnamoyl-CoA ReductaseCCRReduces cinnamoyl-CoA esters to their corresponding aldehydes (e.g., coniferaldehyde, sinapaldehyde).
Cinnamyl Alcohol DehydrogenaseCADCatalyzes the final reduction of cinnamaldehydes to monolignols (e.g., coniferyl alcohol, sinapyl alcohol).

Enzymatic Steps and Stereochemical Considerations in this compound Formation

The formation of the lyoniresinol skeleton is a sophisticated process involving oxidative coupling of monolignol precursors, where stereochemical control is paramount. The process begins after the synthesis of sinapyl alcohol.

Oxidative Radical Generation : One-electron oxidases, such as laccases and peroxidases , catalyze the oxidation of two sinapyl alcohol molecules to form phenoxy radicals. These radicals are unstable and poised for coupling.

Stereoselective Coupling : The coupling of these radicals is not random. It is guided by a class of non-enzymatic scaffolding proteins known as dirigent proteins (DIRs) . These proteins bind the monolignol radicals and orient them in a specific manner, ensuring that the coupling occurs with both regioselectivity (at the C8-C8' positions) and stereoselectivity. This directed coupling is crucial for producing optically active lignans. Research on the biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia suggests that the initial coupling of sinapyl alcohol leads to the formation of (±)-syringaresinol. researchgate.net

Post-Coupling Modifications : Following the initial C8-C8' linkage, the resulting dimer undergoes a series of enzymatic modifications. The proposed biosynthetic pathway to (+)-lyoniresinol involves the reduction of syringaresinol to intermediates such as (+)-5,5′-dimethoxylariciresinol, which can then undergo stereospecific cyclization to form the characteristic tetrahydronaphthalene skeleton of (+)-lyoniresinol. researchgate.net The absolute configuration of naturally occurring (+)-lyoniresinol has been confirmed as (8R,8'R). researchgate.net

Glycosylation : The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lyoniresinol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to a hydroxyl group on the lyoniresinol molecule, forming the final this compound compound.

Biotransformation Studies (e.g., Enzymatic Conversion to Lyoniresinol)

This compound, as a glycoside, can be metabolically altered through the enzymatic cleavage of its sugar moiety. This biotransformation is a critical step that releases the biologically active aglycone, lyoniresinol. A notable example of this conversion is observed during the fermentation of plant extracts containing this compound.

A study utilizing the flowers of Woodfordia fruticosa for fermentation demonstrated the effective biotransformation of this compound to lyoniresinol. This process relies on the enzymatic machinery, likely containing β-glucosidases, present in the flowers. Over the course of the fermentation, the concentration of this compound steadily decreases, while the concentration of its aglycone, lyoniresinol, correspondingly increases. This conversion highlights a natural method of producing lyoniresinol from its glycosidic precursor.

Table 2: Biotransformation of this compound to Lyoniresinol During Fermentation
Fermentation DayThis compound Concentration (ng)Lyoniresinol Concentration (ng)
Day 0~2750Not Detected
Day 3~2000~600
Day 8~750~1900
Data adapted from biotransformation studies involving fermentation. Actual values may vary based on experimental conditions.

Relationship to Mammalian Lignan Metabolism (Enterolignans)

Upon ingestion by mammals, plant lignans like this compound enter the complex metabolic environment of the gut, where they interact with the intestinal microbiota. The metabolism of plant lignans into so-called "mammalian lignans" or enterolignans —primarily enterodiol and enterolactone —is a well-documented process. nih.gov This transformation is entirely dependent on the enzymatic activity of a diverse consortium of gut bacteria. nih.gov

The metabolic pathway proceeds in several key stages:

Deglycosylation : The first and essential step is the hydrolysis of the glycosidic bond. In the case of this compound, gut bacterial enzymes (β-glucosidases) would cleave the glucose molecule to release the aglycone, lyoniresinol. nih.gov

Demethylation and Dehydroxylation : The released aglycone then serves as a substrate for further bacterial modification. To convert a complex lignan like lyoniresinol into the simpler enterolignans, bacteria must perform sequential demethylation and dehydroxylation reactions on its aromatic rings. nih.gov

Lyoniresinol is a syringyl lignan, characterized by two methoxy groups on each of its aromatic rings. This structure is more complex than that of other common dietary lignans, such as secoisolariciresinol. Research on the conversion of the related syringyl lignan, syringaresinol, by human fecal microbiota has shown that it can be converted into enterodiol and enterolactone, but at a very low efficiency (around 4% conversion). nih.gov This suggests that while lyoniresinol, once released from this compound, can theoretically serve as a precursor to enterolignans, the metabolic process is likely to be less efficient compared to that of other plant lignans due to the multiple enzymatic steps required for its degradation by the gut microbiota.

Preclinical Investigations of Lyoniside S Biological Activities and Mechanistic Studies

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Lyoniside (B1256259) has demonstrated antioxidant properties in preclinical settings.

In vitro Radical Scavenging Assays (e.g., DPPH)

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to assess the free radical scavenging potential of compounds. This compound has shown significant radical scavenging properties in the DPPH assay. medchemexpress.comresearchgate.net Specifically, purified this compound isolated from Vaccinium myrtillus exhibited an IC₅₀ value of 23 µg/mL in a DPPH assay. medchemexpress.comresearchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. According to some classifications, an IC₅₀ value below 50 µg/mL indicates very strong antioxidant activity. researchgate.net

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging23 medchemexpress.comresearchgate.net

Cellular Mechanisms of Action

While this compound has demonstrated in vitro antioxidant activity through radical scavenging medchemexpress.comresearchgate.net, detailed cellular mechanisms by which it modulates oxidative stress are not extensively described in the provided search results. Cellular antioxidant defense mechanisms are complex and involve both enzymatic and non-enzymatic systems that neutralize or detoxify ROS and reactive nitrogen species (RNS). uj.edu.plclinicsearchonline.org These mechanisms can include the action of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione, vitamins, and flavonoids. uj.edu.plclinicsearchonline.org Further research is needed to fully elucidate how this compound interacts with these cellular defense systems to exert its antioxidant effects.

Anti-inflammatory Pathways and Immunomodulation

Inflammation is a complex biological response to harmful stimuli. Modulation of inflammatory pathways is a key strategy in treating inflammatory disorders. This compound has been suggested to possess anti-inflammatory properties. semanticscholar.org

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6) in Macrophage Cell Line Models (e.g., RAW 264.7 cells)

Macrophage cell lines, such as RAW 264.7 cells, are widely used in vitro models to study anti-inflammatory effects of compounds, often stimulated with lipopolysaccharide (LPS) to mimic inflammatory conditions. jpionline.orgmdpi.comjournal-dtt.org Upon activation, these cells produce various inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). jpionline.orgmdpi.comjournal-dtt.orgnih.gov

While the provided search results indicate that other compounds, including some lignans (B1203133) and natural products, can inhibit the production of NO and IL-6 in LPS-stimulated RAW 264.7 cells jpionline.orgmdpi.comjournal-dtt.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.net, direct experimental data specifically demonstrating this compound's inhibitory effects on NO or IL-6 production in RAW 264.7 cells is not explicitly detailed within these snippets. However, this compound is mentioned in the context of anti-inflammatory activity and LPS-stimulated RAW 264.7 cells in one source. semanticscholar.org

Underlying Signaling Pathways

Inflammatory responses in macrophages are regulated by various intracellular signaling pathways, including NF-κB, MAPK (ERK, JNK, p38), and PI3K/Akt pathways. researchgate.netjournal-dtt.orgmdpi.comnih.govnih.govbiosynth.comfrontiersin.org Activation of these pathways leads to the transcription and production of inflammatory mediators. journal-dtt.orgmdpi.comnih.govnih.gov

While the general involvement of these pathways in inflammation is well-established journal-dtt.orgmdpi.comnih.govnih.gov, and some studies on other anti-inflammatory compounds in RAW 264.7 cells highlight their modulation of pathways like NF-κB and MAPKs journal-dtt.orgmdpi.comfrontiersin.orgmdpi.com, the specific underlying signaling pathways modulated by this compound to exert potential anti-inflammatory effects are not clearly elucidated in the provided search results. Further investigation is needed to determine the precise molecular targets and signaling cascades influenced by this compound in inflammatory cellular models.

Antiprotozoal Activities

This compound has demonstrated significant antiprotozoal activities, particularly against Leishmania donovani.

Studies have shown that this compound is cytotoxic to L. donovani promastigotes and intracellular amastigotes. semanticscholar.orgnih.govchemfaces.com It has also demonstrated potent antileishmanial efficacies in an in vivo BALB/c mice model of leishmaniasis, leading to almost complete clearance of liver and splenic parasite burden at doses of 2.5 and 5 mg/kg/day. semanticscholar.orgnih.govfrontiersin.org This activity includes effectiveness against both sodium antimony gluconate (SAG)-sensitive and SAG-resistant strains of L. donovani. semanticscholar.orgnih.gov

The mechanism underlying this compound's antileishmanial activity involves the poisoning of Leishmania donovani type IB topoisomerase (LdTopIB). nih.govnih.gov this compound inhibits the catalytic activities of LdTopIB in a non-competitive manner and stabilizes the LdTopIB-mediated cleavage complex formation both in vitro and in Leishmania promastigotes. nih.gov This stabilization inhibits the religation of the cleaved DNA strand. nih.gov The interaction with LdTopIB, both the free enzyme and the cleavage complex, leads to double-strand breaks in parasite DNA, ultimately triggering apoptosis-like cell death in Leishmania. nih.gov

In contrast to its activity against Leishmania, this compound showed limited activity against Trichomonas vaginalis. In one study, this compound exhibited IC₅₀ values greater than 25 µM against T. vaginalis, while its related aglycone, lyoniresinol (B1220985), showed more relevant antitrichomonal activity with an IC₅₀ value of 17.57 µM. researchgate.net

Parasite SpeciesIn vitro Activity (IC₅₀)In vivo Activity (BALB/c mice)Mechanism of Action
Leishmania donovaniCytotoxic to promastigotes and intracellular amastigotes semanticscholar.orgnih.govchemfaces.comPotent efficacy (2.5 and 5 mg/kg/day) semanticscholar.orgnih.govfrontiersin.orgLdTopIB poisoning, DNA cleavage, apoptosis-like cell death nih.govnih.gov
Trichomonas vaginalisIC₅₀ > 25 µM researchgate.netNot specified in resultsNot clearly elucidated; less active than lyoniresinol researchgate.net

Inhibition of Parasitic Topoisomerase IB (LdTopIB)

A key mechanism underlying this compound's anti-leishmanial activity is its inhibitory effect on Leishmania donovani topoisomerase IB (LdTopIB). chemfaces.comnih.govsemanticscholar.org LdTopIB is an essential enzyme for the parasite's DNA replication and survival. researchgate.net this compound, along with saracoside, has been shown to inhibit the catalytic activity of LdTopIB in a non-competitive manner. chemfaces.comnih.govsemanticscholar.org

These compounds stabilize the LdTopIB-mediated cleavage complex formation in vitro and within Leishmania promastigotes, subsequently inhibiting the religation of the cleaved DNA strand. chemfaces.comnih.govsemanticscholar.org This poisoning of LdTopIB, coupled with the ability to interact with the free enzyme, leads to the formation of protein-DNA complexes. chemfaces.comnih.gov This process ultimately results in double-strand breaks in the parasite's DNA, triggering apoptosis-like cell death. chemfaces.comnih.govsemanticscholar.org

Cellular Effects in Parasite Models (e.g., Cytotoxicity to Promastigotes and Intracellular Amastigotes)

This compound exhibits cytotoxicity towards both the promastigote and intracellular amastigote forms of Leishmania donovani. chemfaces.comnih.govsemanticscholar.org This cytotoxicity is a direct consequence of its interaction with LdTopIB, leading to DNA damage and programmed cell death in the parasite. chemfaces.comnih.govsemanticscholar.org The ability of this compound to kill amastigotes within macrophages is particularly significant, as this is the form of the parasite responsible for visceral leishmaniasis in the mammalian host. chemfaces.comnih.govsemanticscholar.org

Allelopathic Interactions in Plant Systems

This compound has also been investigated for its allelopathic properties, which involve the chemical interactions between plants. chemfaces.comresearchgate.net

Effects on Seed Germination and Seedling Growth

Studies have shown that this compound can exert inhibitory effects on seed germination and seedling growth in various plant species. chemfaces.comresearchgate.net For instance, at a concentration of 10 µg/ml, this compound suppressed the seedling radical growth of Lactuca sativa and Lepidium sativum by 75%. chemfaces.comresearchgate.net It also demonstrated a strong inhibitory effect (55%) on the germination of Larix decidua. chemfaces.comresearchgate.net

The degree of inhibition can be concentration-dependent, with higher concentrations generally leading to stronger inhibitory effects on germination and seedling elongation. mdpi.comnih.govagriculturejournals.cz

Table 1: Allelopathic Effects of this compound on Seed Germination and Seedling Growth

Plant SpeciesConcentration (µg/ml)Effect on Seedling Radical GrowthEffect on Seed GerminationCitation
Lactuca sativa1075% suppressionNot specified chemfaces.comresearchgate.net
Lepidium sativum1075% suppressionNot specified chemfaces.comresearchgate.net
Larix decidua10Not specified55% inhibition chemfaces.comresearchgate.net

Synergistic Effects with Co-occurring Phytochemicals (e.g., Triterpene Acids)

Research has indicated that this compound can act synergistically with other phytochemicals found in plants, such as triterpene acids, to enhance allelopathic effects. chemfaces.comthieme-connect.commdpi.comresearchgate.net A notable example is the synergistic action of this compound and triterpene acids (oleanolic and ursolic acids) in inhibiting the germination and growth of Pinus sylvestris. chemfaces.comthieme-connect.com While this compound and triterpene acids individually showed slight inhibitory effects, a mixture of these compounds at a concentration of 10 µg/ml resulted in a much more dramatic effect, inhibiting germination by 80% and suppressing growth by approximately 70%. thieme-connect.com This synergistic interaction highlights the complex nature of allelopathy and the potential for combinations of compounds to exert stronger biological effects. thieme-connect.commdpi.comresearchgate.net

Table 2: Synergistic Allelopathic Effects of this compound and Triterpene Acids on Pinus sylvestris

TreatmentConcentration (µg/ml)Effect on GerminationEffect on GrowthCitation
This compound alone10Slightly inhibitorySlightly inhibitory thieme-connect.com
Triterpene Acids (Oleanolic and Ursolic)10Slightly inhibitorySlightly inhibitory thieme-connect.com
This compound + Triterpene Acids10 (mixture)80% inhibition~70% suppression thieme-connect.com

Antifungal Properties and Mycelial Growth Inhibition

This compound has also been evaluated for its antifungal activities. chemfaces.comresearchgate.net In vitro studies have shown that purified this compound can inhibit the mycelial growth of certain fungal strains. chemfaces.comresearchgate.net Among the tested fungi strains of Ascomycota, Fusarium oxysporum and Mucor hiemalis showed the highest susceptibility to this compound. chemfaces.comresearchgate.net At a concentration of 50 µg/ml, this compound inhibited the mycelial growth of F. oxysporum by 78% and M. hiemalis by 80%. chemfaces.comresearchgate.net

The antifungal effect of lignans, including aryltetralin lignans like this compound, has been noted to depend on the specific skeletal type of the lignan (B3055560). researchtrends.netsemanticscholar.org

Table 3: Antifungal Activity of this compound against Selected Fungi

Fungal SpeciesThis compound Concentration (µg/ml)Mycelial Growth Inhibition (%)Citation
Fusarium oxysporum5078 chemfaces.comresearchgate.net
Mucor hiemalis5080 chemfaces.comresearchgate.net

Activity against Specific Fungal Strains (e.g., Fusarium oxysporum, Mucor hiemalis)

This compound has demonstrated antifungal activity against specific fungal strains. Studies have shown that this compound can inhibit the mycelial growth of Fusarium oxysporum and Mucor hiemalis. At a concentration of 50 μg/mL, this compound inhibited the mycelial growth of Fusarium oxysporum by 78% and Mucor hiemalis by 80% medchemexpress.commedchemexpress.comchemondis.comresearchgate.net. These findings suggest a potential role for this compound as an antifungal agent medchemexpress.com. Among five tested fungal strains of Ascomycota, Fusarium oxysporum and Mucor hiemalis showed the highest susceptibility to this compound researchgate.netchemfaces.cn.

Here is a summary of this compound's antifungal activity against specific strains:

Fungal StrainConcentration (μg/mL)Mycelial Growth Inhibition (%)Source
Fusarium oxysporum5078 medchemexpress.comchemondis.comresearchgate.net
Mucor hiemalis5080 medchemexpress.comchemondis.comresearchgate.net

Antimicrobial Spectrum and Mechanisms of Action

Activity against Antibiotic-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

While the search results primarily highlight antifungal and other activities of this compound, some information points to the broader antimicrobial potential of lignans and related compounds. Lignans, including this compound, have been reported to possess antimicrobial effects nih.govtandfonline.comtandfonline.com. Although direct studies specifically detailing this compound's activity against antibiotic-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) were not prominently found for this compound itself in the provided results, the class of compounds it belongs to (lignans) is associated with such activities nih.govtandfonline.comtandfonline.com. Research on other compounds, such as thiourea (B124793) derivatives and lysozyme-chitosan oligosaccharide conjugates, demonstrates antibacterial activity against MRSA, indicating ongoing efforts to find agents effective against resistant strains nih.govnih.govmdpi.comresearchgate.net.

Interaction with Microbial Stress Responses

Microbes have evolved various mechanisms to cope with environmental stresses, including those induced by antimicrobial agents slideshare.netnih.govnih.govisme-microbes.org. These stress responses involve complex genetic and physiological changes that can impact their survival and growth slideshare.netnih.gov. While the provided search results discuss microbial stress responses in general and the role of lignans in plant defense against phytopathogens nih.govtandfonline.com, specific details on how this compound directly interacts with or modulates microbial stress responses were not explicitly available. However, the reported antifungal activity of this compound suggests it may interfere with essential cellular processes in fungi, potentially triggering or bypassing their stress response mechanisms medchemexpress.commedchemexpress.comchemondis.comresearchgate.net. Lignans are known to play roles in plant protection against stress nih.govtandfonline.com.

Potential Neurobiological Interactions

Cognitive Effects in Animal Models (in context of related compounds like nudiposide)

This compound, along with structurally related compounds like nudiposide (B161734), has shown potential neurobiological interactions, particularly in the context of neuroprotection. Studies have indicated that this compound, nudiposide, (-)-epicatechin, and scopoletin (B1681571) had significant neuroprotective activities against glutamate-injured neurotoxicity in HT22 cells biocrick.comscience.govscience.gov. These findings suggest that this compound may possess properties that could be relevant to cognitive effects, especially in models of neuronal damage or stress biocrick.comscience.govscience.gov. Nudiposide, a related lignan glycoside, has also demonstrated significant neuroprotective activities biocrick.com.

Estrogen-like Mechanisms (as a lignan, potentially related to aglycone lyoniresinol)

As a lignan, this compound is part of a class of polyphenolic compounds known for their structural similarity to estrogens and their ability to exert estrogen-like or anti-estrogenic effects nih.govtandfonline.comtandfonline.comuri.edu. This compound is a xyloside of lyoniresinol nih.govtandfonline.com. Lyoniresinol, the aglycone of this compound, possesses structural similarity to enterolignan precursors, which are recognized as phytoestrogens tandfonline.comtandfonline.comreferencecitationanalysis.comresearchgate.net. This structural resemblance underlies the potential for this compound and its aglycone lyoniresinol to interact with estrogen receptors or pathways, contributing to their biological activities, including potential neurobiological effects tandfonline.comtandfonline.comreferencecitationanalysis.comresearchgate.net.

Receptor Binding Studies (e.g., Cannabinoid CB1 Receptor)

Investigations into the receptor binding profile of this compound, specifically concerning the cannabinoid CB1 receptor, were not found within the scope of the conducted literature search. While methodologies for assaying CB1 receptor binding using techniques such as radioligand-based assays in tissues and cultured cells have been described nih.gov, and studies have examined the binding affinities of various compounds including synthetic cannabinoids to the human CB1 receptor ctdbase.org, no specific data on this compound's interaction with the cannabinoid CB1 receptor were identified in the available search results.

General Cytotoxic Effects on Cell Lines

Preclinical studies have explored the cytotoxic potential of this compound on different cell types. Research indicates that this compound, along with saracoside, exhibits cytotoxicity towards Leishmania donovani promastigotes and intracellular amastigotes. These compounds have demonstrated the ability to kill both sodium antimony gluconate (SAG)-sensitive and SAG-resistant strains of Leishmania donovani, suggesting their potential as anti-leishmanial candidates.

Further investigation into the mechanism of action against Leishmania donovani revealed that this compound and saracoside inhibit the catalytic activities of Leishmania donovani topoisomerase IB (LdTopIB) in a non-competitive manner. They also stabilize the LdTopIB-mediated cleavage complex formation both in vitro and in Leishmania promastigotes, subsequently inhibiting the religation of the cleaved strand. This poisoning of LdTopIB, coupled with interaction with the free enzyme, leads to protein-DNA complex formation, inducing double-strand breaks in DNA and ultimately triggering apoptosis-like cell death in the parasite.

In contrast to its effects on Leishmania, this compound demonstrated poor cytotoxic effect on uninfected cultured murine peritoneal macrophages at concentrations up to 100 μM.

Some studies have investigated the cytotoxic effects of compounds isolated from natural sources that may contain this compound or structurally related compounds. For instance, chemical investigation of Vicia monantha subsp. monantha seeds identified several compounds, including beta-sitosterol-glucoside (referred to as compound 4), which showed cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). While "this compound" was mentioned in the context of this study, the specific cytotoxic data presented with IC50 values was attributed to compound 4, beta-sitosterol-glucoside. Due to potential ambiguities in naming conventions and the focus solely on this compound (PubChem CID 14521039), detailed cytotoxic data on these specific human cancer cell lines from this source are not presented here as definitively belonging to this compound.

The cytotoxic effects of this compound on Leishmania donovani are summarized in the table below:

Target Cell TypeEffectConcentrationReference
Leishmania donovani promastigotesCytotoxicNot specified
Leishmania donovani amastigotesCytotoxicNot specified
Murine peritoneal macrophagesPoor cytotoxicUp to 100 μM

Further detailed research findings on the anti-leishmanial activity highlight that this compound and saracoside effectively kill L. donovani amastigotes inside macrophages in vitro and show strong anti-leishmanial efficacies in a BALB/c mice model of leishmaniasis. Treatment with these compounds was associated with the production of nitric oxide and reactive oxygen species, leading to almost complete clearance of liver and splenic parasite burden.

Structure Activity Relationship Studies and Derivatization Strategies

Structural Features Influencing Biological Efficacy of Lyoniside (B1256259) and its Aglycone

The biological efficacy of this compound is influenced by the interplay between its aglycone, lyoniresinol (B1220985), and its glycosidic component. This compound itself has demonstrated antifungal and topoisomerase inhibitory activities nih.gov. Its aglycone, lyoniresinol, has shown antimelanogenic and antitrichomonal activities nih.gov. The structural differences between this compound and lyoniresinol, primarily the presence of the sugar moiety in this compound, lead to differences in their lipophilicity and, consequently, their biological activities and pharmacokinetic properties nih.govdb-thueringen.de. Aglycones are generally more lipophilic than their corresponding glycosides nih.govdb-thueringen.de.

Significance of the Aglycone (Lyoniresinol) in Observed Biological Activities

Lyoniresinol, the aglycone of this compound, is an aryltetralin lignan (B3055560) nih.gov. It has been reported to exhibit various biological activities independently of the glycoside, including antimelanogenic and antitrichomonal effects nih.gov. Lyoniresinol has also shown antioxidant activities, demonstrating radical scavenging properties against DPPH with an IC50 of 82.4 μM chemsrc.com. The lignan core structure of lyoniresinol is believed to be responsible for these observed activities researchgate.netchemsrc.com. The structural similarity of lyoniresinol to enterolignan precursors, which are known phytoestrogens, also suggests potential related activities nih.govresearchgate.netcollinsdictionary.com.

Synthesis and Biological Evaluation of this compound Analogues and Derivatives

The synthesis and biological evaluation of this compound analogues and derivatives are important for exploring improved efficacy, altered specificity, or enhanced pharmacokinetic properties. Although specific details on the synthesis and evaluation of this compound analogues are not extensively detailed in the provided search results, the general approach involves modifying either the aglycone structure or the glycosidic moiety, or both.

Research on other lignan glycosides and natural products provides insights into potential strategies. For example, biotransformation techniques can convert lignan glycosides like this compound to their aglycones, such as lyoniresinol, which can then be quantified and studied nih.govresearchgate.netresearchgate.net. This process itself highlights the potential for enzymatic modification of the glycosidic linkage to influence the active form of the compound nih.govresearchgate.net.

Studies on other compound classes demonstrate that modifications to the sugar moiety or the aglycone can significantly impact biological activity db-thueringen.de. For instance, altering sugar residues or introducing different linkages can affect solubility, cellular uptake, and target binding db-thueringen.de. Similarly, structural modifications to the aglycone can lead to altered potency or a shift in biological targets. The synthesis of novel derivatives allows for systematic investigation of these structural changes and their resulting biological effects, guiding the rational design of more potent or selective compounds. Biological evaluation of these synthesized analogues typically involves in vitro assays to assess activities such as antioxidant, anti-inflammatory, cytotoxic, or enzyme inhibitory effects, similar to those reported for this compound and lyoniresinol ontosight.ainih.govresearchgate.netchemsrc.com.

Future Directions and Emerging Research Avenues in Lyoniside Research

Advanced Mechanistic Elucidation of Biological Actions

While some biological activities of Lyoniside (B1256259) have been explored, a comprehensive understanding of the underlying mechanisms remains an important area for future research. Advanced mechanistic studies are needed to precisely map the molecular pathways and targets through which this compound exerts its effects. This could involve detailed investigations using techniques such as proteomics, metabolomics, and advanced cell biology assays to identify specific proteins, enzymes, or signaling molecules that interact with this compound or are modulated by its presence. Understanding these intricate interactions at a molecular level is crucial for validating its traditional uses and developing new therapeutic strategies based on its activity. Research into the deglycosylation kinetics of glycosides like this compound, for instance, is necessary for future pharmacokinetic studies researchgate.net.

Exploration of Novel Therapeutic Targets and Signaling Pathways

Current research may have highlighted certain biological activities of this compound, but the full spectrum of its potential therapeutic targets and the signaling pathways it influences is likely much broader. Future research should focus on systematically exploring novel targets beyond those currently associated with its known activities. This could involve high-throughput screening assays, phenotypic screening in various cell-based or in vivo models, and network pharmacology approaches to identify previously unappreciated interactions and pathways. For example, research into other natural compounds has explored their effects on signaling pathways like TLR4, NLRP3, NF-κB, Nrf-2/HO-1, ERK, JNK, MAPK, and ARE, suggesting potential avenues for this compound investigation mdpi.commdpi.com. Identifying these novel targets and pathways could unlock new therapeutic applications for this compound in areas not yet considered.

Application of Computational Chemistry and Chemoinformatics in this compound Research

Computational chemistry and chemoinformatics offer powerful tools to accelerate this compound research. These approaches can be applied to predict its physical and chemical properties, analyze its potential interactions with biological targets through molecular docking and simulations, and design novel derivatives with enhanced activity or specificity asm.orgresearchgate.netchemrxiv.org. Chemoinformatics can also be used to analyze large datasets of natural compounds and biological targets to identify potential synergies or off-target effects. The use of quantum-chemoinformatics, which integrates quantum chemistry with chemoinformatics, is an emerging area for designing and discovering new molecules and reactions, potentially applicable to this compound research chemrxiv.org. Studies have already utilized network pharmacology coupled with molecular docking and dynamics simulations to investigate the mechanisms of other plant metabolites f1000research.com. Applying these computational methods can guide experimental studies, reduce the need for extensive in vitro and in vivo testing, and facilitate the rational design of this compound-based therapeutics.

Bioprospecting for New this compound Sources and Related Lignans (B1203133)

This compound is found in various plant species, but exploring new or underexplored botanical sources could lead to the discovery of higher yields or novel related lignans with potentially different or enhanced biological activities. Future bioprospecting efforts should focus on diverse plant populations, particularly those used in traditional medicine systems where this compound-rich plants or those containing related compounds might be utilized. Techniques like non-targeted screening using advanced analytical methods such as 2D NMR and HPLC-ESI-MS/MS can be employed to identify and characterize lignans in plant extracts mdpi.comresearchgate.net. Research has already identified Rhododendron tomentosum and Quercus petraea as sources of this compound and other lignan (B3055560) glycosides, highlighting the potential of exploring different plant species mdpi.comresearchgate.net. This bioprospecting can expand the natural reservoir of this compound and provide a basis for discovering novel bioactive lignans.

Biotechnological Approaches for Enhanced Production and Derivatization

Meeting the potential demand for this compound for research and potential therapeutic applications may require more efficient and sustainable production methods than traditional extraction from natural sources. Biotechnological approaches, such as plant cell culture, microbial fermentation, or enzymatic biotransformation, offer promising avenues for enhanced production researchgate.netnih.gov. Genetic engineering could potentially be used to enhance this compound biosynthesis in plants or microorganisms. Furthermore, biotechnological methods can be employed for the regioselective derivatization of this compound, creating novel analogs with potentially improved pharmacokinetic properties or targeted bioactivity. Studies have demonstrated the biotransformation of this compound to Lyoniresinol (B1220985) using Woodfordia fruticosa flowers, indicating the feasibility of such approaches nih.gov. Future research in this area could focus on optimizing these biotechnological processes for high-yield, cost-effective, and environmentally friendly production and derivatization of this compound.

Q & A

Q. What spectroscopic methods are most reliable for structural elucidation of lyoniside, and how can researchers validate their findings?

this compound’s structure (C27H36O12) is typically confirmed via NMR (1H, 13C) , HR-MS , and IR spectroscopy . For validation:

  • Cross-reference chemical shifts (e.g., δH and δC values) with published data (Table 1 in ).
  • Use HR-MS to verify the molecular formula ([M+Na]+ = 575.2093) .
  • Ensure purity via chromatographic methods (HPLC) and literature comparisons .

Q. What standard assays are used to evaluate this compound’s antioxidant activity, and how should they be optimized?

Common assays include:

  • DPPH radical scavenging : Measure absorbance at 517 nm to assess free radical inhibition .
  • Lipid peroxidation assays : Use liver homogenates or cell models exposed to oxidative stressors (e.g., CCl4) .
  • Optimize parameters: Concentration ranges (e.g., 10–100 μM), incubation times, and solvent controls to avoid interference .

Q. How can researchers ensure reproducibility in this compound isolation protocols from plant sources?

  • Document extraction solvents (e.g., 50% aqueous ethanol for Betula platyphylla), column chromatography conditions, and purification steps .
  • Include detailed spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials .
  • Validate against known isolates (e.g., nudiposide for comparative NMR analysis) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological activities (e.g., hepatoprotective vs. pro-inflammatory effects)?

  • Systematic review : Compare study conditions (e.g., dosage, model organisms, exposure duration). For example, this compound reduced TNF-α in sepsis models but may show variability in liver injury contexts .
  • Control variables : Standardize assays (e.g., ALT activity measurements) and use positive controls (e.g., silymarin for hepatoprotection) .
  • Mechanistic studies : Pair in vitro (e.g., HUVEC senescence assays) with in vivo models to clarify dose-dependent effects .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in complex biological systems?

  • Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values for enzyme inhibition (Table 4 in ).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in antioxidant or anti-inflammatory studies .
  • Report error margins (standard deviation) and p-values to address variability in biological replicates .

Q. How can researchers integrate multi-omics data to explore this compound’s mechanism of action beyond traditional assays?

  • Combine transcriptomics (RNA-seq of treated cells) and metabolomics (LC-MS profiling) to identify pathways (e.g., Nrf2/ARE for antioxidant effects) .
  • Validate targets via molecular docking (e.g., this compound’s interaction with α-glucosidase active sites) .
  • Use network pharmacology to map compound-target-disease interactions and prioritize hypotheses .

Q. What strategies mitigate bias when interpreting this compound’s in vitro-to-in vivo translatability?

  • Triangulate data : Compare results across assays (e.g., DPPH, FRAP, and cell-based ROS detection) .
  • Address confounding factors : Control for solubility (e.g., use DMSO carriers ≤0.1%) and metabolic stability in animal models .
  • Pre-register hypotheses : Define primary endpoints (e.g., ALT reduction) before initiating in vivo studies to avoid HARKing (Hypothesizing After Results are Known) .

Methodological Guidelines

  • Literature Review : Prioritize studies with rigorous spectral validation (e.g., cross-check δH/δC values in ) and avoid unreplicated claims .
  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use frameworks like PICO for hypothesis formulation .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility: detailed methods, raw data in supplements, and ethical declarations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.